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Compound of Interest

Compound Name: Isovaleric Acid

CAS No.: 35915-22-1

Cat. No.: B10760074 Get Quote

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug

Development Professionals

Executive Summary: The Isovalerate Moiety
Isovaleric acid (3-methylbutanoic acid) is a short-chain fatty acid (SCFA) that occupies a

unique niche at the intersection of food chemistry, microbiome metabolism, and pharmaceutical

design. While often characterized by its potent organoleptic properties—variously described as

"cheesy," "sweaty," or "fermented"—it serves as a critical biomarker of leucine catabolism and a

functional moiety in drug development.

For the pharmaceutical scientist, isovaleric acid is not merely a dietary constituent but a

kinetic tool. Its ester forms (isovalerates) are widely employed to modulate the lipophilicity and

half-life of steroid therapeutics. This guide dissects the natural occurrence of isovaleric acid,

its biosynthetic origins, and the analytical protocols required for its rigorous quantification.[1]

Biochemical & Chemical Profile
Chemical Structure and Properties
Isovaleric acid is a structural isomer of valeric acid. Its methylated backbone confers higher

lipophilicity compared to straight-chain SCFAs like butyrate, influencing its blood-brain barrier

(BBB) permeability and interaction with G-protein coupled receptors (GPCRs).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10760074?utm_src=pdf-interest
https://www.benchchem.com/product/b10760074?utm_src=pdf-body
https://www.benchchem.com/product/b10760074?utm_src=pdf-body
https://www.benchchem.com/product/b10760074?utm_src=pdf-body
https://pdf.benchchem.com/3044/Natural_occurrence_of_isovaleric_acid_in_food_and_biology.pdf
https://www.benchchem.com/product/b10760074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10760074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: 3-Methylbutanoic acid

Molecular Formula: C₅H₁₀O₂

pKa: ~4.77

Boiling Point: 176°C (Critical for GC method development)

Biosynthesis: The Leucine Connection
The primary route of endogenous and microbial isovaleric acid production is the catabolism of

L-Leucine.[1] This pathway is conserved across mammalian mitochondria and fermentative

bacteria (Propionibacterium, Bacillus), making leucine-rich protein substrates the primary

precursors.

Mechanism:

Transamination: L-Leucine is converted to

-ketoisocaproate (

-KIC) by Branched-Chain Amino Acid Aminotransferase (BCAT).

Oxidative Decarboxylation:

-KIC is converted to Isovaleryl-CoA by the Branched-Chain

-Ketoacid Dehydrogenase (BCKD) complex.

Hydrolysis/Conversion: In bacteria, Isovaleryl-CoA is hydrolyzed to isovaleric acid (and

ATP) to generate energy during fermentation.
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Figure 1: The conserved biosynthetic pathway from L-Leucine to Isovaleric Acid. In drug

development, this pathway is relevant for understanding endogenous background levels.

Natural Sources: A Quantitative Hierarchy
Isovaleric acid is rarely found free in fresh plant tissue. It is almost exclusively a product of

fermentation or oxidative degradation of specific precursors (hop alpha-acids or valepotriates).

Fermented Foods (The Primary Source)
The highest concentrations are found in foods where bacteria actively metabolize leucine.

Natto (Fermented Soy):Bacillus subtilis var.[2][3] natto possesses high leucine

dehydrogenase activity. "Stinky" natto strains can produce massive quantities of branched-

chain fatty acids (BCFAs).

Cheese (Swiss/Propionic):Propionibacterium freudenreichii ferments lactate and amino

acids. The "eyes" in Swiss cheese are CO₂, but the background flavor is isovaleric acid.

Botanical Sources
Valerian Root (Valeriana officinalis): Often cited as the namesake source. However, fresh

root contains isovaleric acid primarily as isovalerate esters (e.g., bornyl isovalerate). Free

isovaleric acid accumulates as these esters degrade during drying and storage, responsible

for the characteristic "dirty sock" odor of dried valerian.

Hops (Humulus lupulus): In fresh hops, isovaleric acid is negligible.[4] In aged or oxidized

hops, it forms via the oxidation of humulones (alpha-acids). It is generally considered a

"cheesy" off-flavor in beer but is present in significant quantities in the raw aged material.

Quantitative Reference Table
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Source Matrix
Concentration
Range (Approx.)

Mechanism of
Formation

Key
Microorganism/Enz
yme

Natto (High BCFA

strains)
~700 mg/kg Leucine fermentation Bacillus subtilis

Swiss Cheese 20 – 100 mg/kg Amino acid catabolism
Propionibacterium

freudenreichii

Dried Valerian Root 0.5 – 2.0% (of oil)
Ester hydrolysis (Post-

harvest)

Spontaneous/Enzyma

tic breakdown

Aged Hops 0.1 – 1.0% (Dry Wt)
Oxidation of Alpha-

Acids

Non-enzymatic

oxidation

Human Feces Variable
Gut Microbiome

fermentation
Clostridium clusters

Analytical Methodology: Quantification Protocols
For researchers requiring precise quantification, Gas Chromatography-Mass Spectrometry

(GC-MS) is the gold standard. However, the high volatility and polarity of isovaleric acid
present challenges.

Protocol: Acidified Extraction for GC-MS
Method Validity: Avoids derivatization artifacts; suitable for complex food/biological matrices.

Reagents:

Internal Standard (IS): 2-Ethylbutyric acid or d9-Isovaleric acid.

Acidifier: 5M Hydrochloric Acid (HCl) or Phosphoric Acid.

Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE).

Step-by-Step Workflow:

Sample Homogenization:
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Weigh 1.0g of sample (cheese/natto) into a glass centrifuge tube.

Add 10 µL of Internal Standard (1 mg/mL).

Add 2.0 mL deionized water and vortex for 1 min.

Acidification:

Add 100 µL 5M HCl to drop pH < 2.0. (Crucial: Protonates the acid,

, driving it into the organic phase).

Extraction:

Add 3.0 mL MTBE.

Shake mechanically for 10 mins.

Centrifuge at 3,000 x g for 5 mins.

Analysis:

Inject the upper organic layer directly into GC-MS.

Column: High-polarity PEG column (e.g., DB-FFAP or HP-INNOWax) is mandatory to

prevent peak tailing of free acids.
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Figure 2: Direct injection GC-MS workflow for free fatty acids. Note: Use of a specialized FFAP

(Free Fatty Acid Phase) column is non-negotiable to avoid derivatization.

Drug Development Applications
The "Isovalerate" Prodrug Strategy
In medicinal chemistry, isovaleric acid is rarely the active pharmaceutical ingredient (API)

itself. Instead, it is conjugated to hydroxyl-bearing drugs to form isovalerate esters.

Mechanistic Rationale:

Lipophilicity: The isovalerate tail increases

, enhancing skin permeation (topical steroids) or allowing formulation in oil depots
(injectables).
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Steric Hindrance: The branched methyl group provides resistance to plasma esterases

compared to straight-chain valerates, tuning the hydrolysis rate and half-life.

Examples:

Betamethasone Valerate: Topical anti-inflammatory. The valerate ester enhances penetration

into the stratum corneum.

Estradiol Valerate: Prodrug for hormone replacement. Converted in vivo to 17

-estradiol and isovaleric acid.

Therapeutic Potential of the Acid
Recent research suggests isovaleric acid itself may have anticonvulsant activity similar to

valproic acid (a structural analog), likely via modulation of GABAergic transmission, though its

rapid metabolism limits its utility as a standalone drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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